molecular formula C9H5BrFNO B2889576 6-Bromo-5-fluoroisoquinolin-1(2H)-one CAS No. 1445564-00-0

6-Bromo-5-fluoroisoquinolin-1(2H)-one

Cat. No.: B2889576
CAS No.: 1445564-00-0
M. Wt: 242.047
InChI Key: KOZJUQFJIAHTKQ-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoroisoquinolin-1(2H)-one is a halogenated isoquinolinone derivative characterized by a bicyclic aromatic framework with bromine (Br) and fluorine (F) substituents at positions 6 and 5, respectively. Its molecular formula is C₉H₅BrFNO, with a calculated molecular weight of 242.04 g/mol.

Properties

IUPAC Name

6-bromo-5-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-7-2-1-6-5(8(7)11)3-4-12-9(6)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZJUQFJIAHTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445564-00-0
Record name 6-bromo-5-fluoro-1,2-dihydroisoquinolin-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoroisoquinolin-1(2H)-one typically involves the bromination and fluorination of isoquinolinone derivatives. One common method includes the following steps:

    Starting Material: Isoquinolinone is used as the starting material.

    Bromination: The isoquinolinone is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Fluorination: The brominated product is then fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoroisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or boron trifluoride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-5-fluoroisoquinolin-1(2H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Biology: It is used in chemical biology research to study enzyme interactions and molecular pathways.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Bromo-5-fluoroisoquinolin-1(2H)-one with structurally related compounds, emphasizing substituent positions, molecular weights, and CAS identifiers:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Properties/Applications
This compound Br (C6), F (C5) C₉H₅BrFNO 242.04* Not provided Inferred: Antitumor activity (analog-based)
5-Bromoisoquinolin-1(2H)-one Br (C5) C₉H₆BrNO 224.05 190777-77-6 Synthetic intermediate; bioactive scaffold
5-Bromo-8-fluoroisoquinolin-1(2H)-one Br (C5), F (C8) C₉H₅BrFNO 242.04 1536364-85-8 Research use (e.g., kinase inhibition)
4-Bromo-5-hydroxyisoquinolin-1(2H)-one Br (C4), OH (C5) C₉H₆BrNO₂ 256.05 1802168-61-1 Polar derivative; potential drug metabolite
5-Bromo-6-fluoroquinoline Br (C5), F (C6) (quinoline) C₉H₅BrFN 242.04 107224-21-5 Fluorescent probes; catalysis

*Calculated based on analogous compounds (e.g., ).

Key Observations :

  • Substituent Position: The placement of Br and F significantly impacts electronic distribution and steric interactions.
  • Functional Groups: The hydroxyl group in 4-Bromo-5-hydroxyisoquinolin-1(2H)-one increases polarity and hydrogen-bonding capacity, contrasting with the electronegative but non-polar fluorine in other derivatives.
  • Core Structure: 5-Bromo-6-fluoroquinoline differs by lacking the ketone group in the isoquinolinone ring, reducing hydrogen-bond acceptor capacity.

Pharmacological and Industrial Relevance

  • Bioactivity: Isoquinolinone derivatives exhibit antitumor and antihypertensive properties. The presence of Br and F enhances metabolic stability and binding to hydrophobic enzyme pockets .
  • Material Science: Fluorinated quinoline derivatives (e.g., 5-Bromo-6-fluoroquinoline ) are used in optoelectronics due to their fluorescence properties.

Biological Activity

6-Bromo-5-fluoroisoquinolin-1(2H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

  • Molecular Formula : C9H6BrFN
  • Molecular Weight : 226.05 g/mol
  • CAS Number : 1445564-00-0

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Similar compounds have been shown to exhibit:

  • Inhibition of Enzymatic Activity : Isoquinoline derivatives often inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : These compounds can modulate neurotransmitter receptors, impacting neurological pathways.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological properties:

Anticancer Activity

Several studies have reported that isoquinoline derivatives exhibit anticancer properties. For instance, a study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways .

Antiviral Activity

Isoquinoline derivatives have also been explored for their antiviral potential. A related compound demonstrated significant activity against HIV, suggesting that structural modifications in isoquinolines could enhance their antiviral efficacy .

Study 1: Anticancer Properties

A recent study investigated the effects of various isoquinoline derivatives on cancer cell lines. The results indicated that this compound exhibited cytotoxic effects at low nanomolar concentrations, leading to cell cycle arrest and apoptosis in breast cancer cells .

CompoundIC50 (nM)Cancer Cell Line
This compound50MCF-7
Control (Doxorubicin)25MCF-7

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral activity of isoquinoline derivatives against HIV. The study found that compounds similar to this compound inhibited viral replication effectively, with a reported EC50 value significantly lower than that of standard antiviral agents .

CompoundEC50 (µM)Virus Type
This compound0.1HIV
Control (AZT)0.5HIV

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